



Application Notes and Protocols for Enpp-1-IN-7 in Cancer Research

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Compound of Interest					
Compound Name:	Enpp-1-IN-7				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and use of **Enpp-1-IN-7**, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), in cancer research. The protocols outlined below are based on established methodologies for potent ENPP1 inhibitors and are intended to serve as a starting point for your investigations.

Introduction to ENPP1 and its Role in Cancer

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various cellular processes.[1] In the context of cancer, ENPP1 is often overexpressed in several tumor types and is associated with poor prognosis.[2] ENPP1 contributes to an immunosuppressive tumor microenvironment through two primary mechanisms: the hydrolysis of the immunostimulatory second messenger 2'3'-cyclic GMP-AMP (cGAMP) and the production of adenosine, a known immunosuppressive molecule.[3][4]

The cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, often present in cancer cells, and triggers an anti-tumor immune response through the production of type I interferons.[5] ENPP1 negatively regulates this pathway by degrading cGAMP, thereby dampening the anti-tumor immune response.[6][7] By inhibiting ENPP1, compounds like **Enpp-1-IN-7** can restore cGAMP levels, activate the STING pathway, and promote an immunologically "hot" tumor microenvironment, making tumors more susceptible to immune-



mediated killing and potentially enhancing the efficacy of immunotherapies like checkpoint inhibitors.[3]

Enpp-1-IN-7: A Potent ENPP1 Inhibitor

Enpp-1-IN-7 is a potent and specific inhibitor of ENPP1.[8] While specific quantitative data such as IC50 and Ki values for **Enpp-1-IN-7** are not readily available in the peer-reviewed literature, its characterization as a potent inhibitor suggests it is a valuable tool for interrogating the role of ENPP1 in cancer biology and for preclinical evaluation as a potential therapeutic agent. For comparative purposes, the table below includes data for other known potent ENPP1 inhibitors.

Quantitative Data for Potent ENPP1 Inhibitors

Table 1: In Vitro Potency of Selected ENPP1 Inhibitors

Inhibitor	Target	Assay Type	IC50 (nM)	Ki (nM)	Reference
Enpp-1-IN-7	ENPP1	Not Available	Not Available	Not Available	[8]
Enpp-1-IN-20	ENPP1	Biochemical	0.09	Not Reported	[3][9]
Cell-based	8.8	[3][9]			
Enpp-1-IN-14	ENPP1	Biochemical	32.38	Not Reported	
Enpp-1-IN-19	ENPP1	Biochemical	68	Not Reported	[9]
Enpp-1-IN-23	ENPP1	Biochemical	1.2	Not Reported	[9]
Enpp-1-IN-15	ENPP1	Biochemical	Not Reported	0.00586	[9]
Enpp-1-IN-11	ENPP1	Biochemical	Not Reported	45	[9]

Table 2: In Vivo Efficacy of Selected ENPP1 Inhibitors

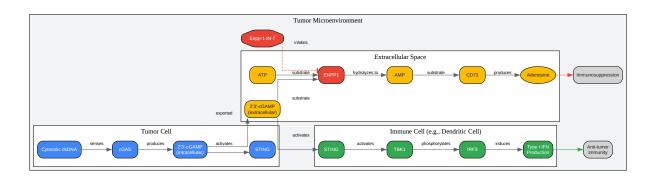


Inhibitor	Cancer Model	Dosing	Outcome	Reference
Enpp-1-IN-14	Syngeneic mouse model	50 mg/kg, IP, BID	Significant tumor growth inhibition	
Enpp-1-IN-24	Syngeneic mouse model	Not Specified	77.7% tumor growth inhibition (in combination with anti-PD-1)	[9]
Insilico Medicine ENPP1 inhibitor	MC38 syngeneic mouse model	Single dose	67% tumor growth inhibition	
Insilico Medicine ENPP1 inhibitor	MC38 syngeneic mouse model	3-30 mpk, PO, BID (with anti- PD-L1)	Dose-dependent tumor regression	

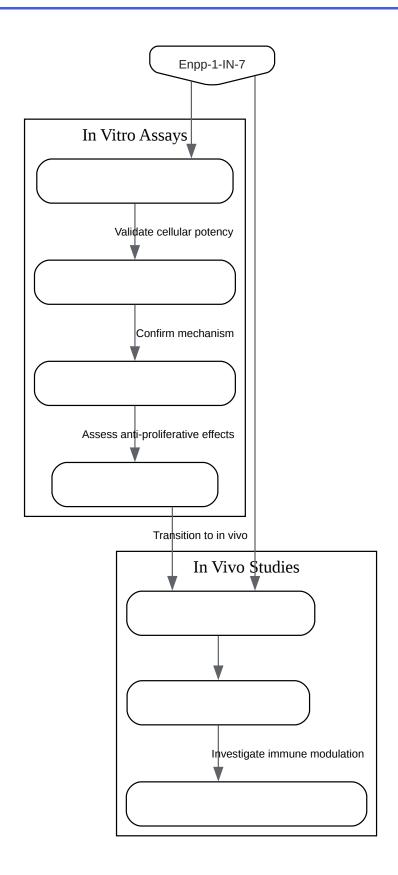
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.









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